molecular formula C18H15FN2O4 B5418536 N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5418536
M. Wt: 342.3 g/mol
InChI Key: UOYXBPVVWWIHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential research applications. This compound belongs to the family of indole-derived cannabinoids and has been found to interact with the endocannabinoid system in the human body. In

Mechanism of Action

N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a potent agonist of CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. These receptors are involved in the regulation of various physiological processes, such as pain perception, appetite, mood, and immune function. When this compound binds to these receptors, it activates signaling pathways that can lead to changes in gene expression, neurotransmitter release, and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, appetite stimulation, and anti-inflammatory activity. It has also been found to affect the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages, which could have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, there are also limitations to its use, such as the potential for off-target effects and the need for careful dosing and monitoring due to its potency.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, including the investigation of its effects on various disease models, such as chronic pain, inflammation, and autoimmune disorders. Additionally, further studies could explore the potential therapeutic applications of this compound, such as its use as an analgesic or anti-inflammatory agent. Finally, research could focus on the development of new synthetic cannabinoids with improved selectivity and potency for specific receptor subtypes, which could lead to the development of more effective and targeted therapies.

Synthesis Methods

N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with 1-(5-bromopentan-2-yl)-1H-indole-3-carboxylic acid, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carboxylic acid. Another method involves the reaction of 4-fluorobenzyl chloride with 1-(5-bromopentan-2-yl)-1H-indole-3-carboxylic acid to form the intermediate, which is then reacted with 3,4-methylenedioxyphenylacetic acid to produce this compound.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been used in various scientific studies to investigate the endocannabinoid system and its potential therapeutic applications. One study found that this compound has a high affinity for CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. Another study showed that this compound has anti-inflammatory effects, which could be beneficial for the treatment of conditions such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c19-12-1-4-14(5-2-12)21-9-11(7-17(21)22)18(23)20-13-3-6-15-16(8-13)25-10-24-15/h1-6,8,11H,7,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYXBPVVWWIHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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